2-Chloroquinoline-7-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-4-3-8-2-1-7(6-12)5-9(8)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNONXCPOIPNUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302702 | |
| Record name | 2-Chloro-7-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352443-52-7 | |
| Record name | 2-Chloro-7-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352443-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloroquinoline 7 Carbonitrile and Its Analogs
Direct Synthetic Routes to 2-Chloroquinoline-7-carbonitrile
The synthesis of this compound is typically not a single-step process but rather a multi-step sequence. The most logical and commonly employed strategy involves the initial construction of a quinolin-2-one (2-hydroxyquinoline) ring bearing the nitrile group at the C-7 position. This is followed by a chlorination step to convert the hydroxyl group at the C-2 position into the desired chloro substituent.
Cyclization Reactions for Quinoline (B57606) Skeleton Formation
The formation of the fundamental quinoline ring system is the cornerstone of the synthesis. Several classical and modern cyclization reactions can be employed, starting from appropriately substituted anilines or other aromatic precursors. The choice of starting material is critical to ensure the final product has the nitrile group at the correct C-7 position.
Multi-Component Reactions (MCRs) in Quinoline Synthesis
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like quinolines in a single step from three or more starting materials. researchgate.net These reactions are prized for their atom economy and ability to rapidly generate diverse molecular scaffolds. researchgate.netwikipedia.org For the synthesis of a 7-cyano-substituted quinoline precursor, an MCR could theoretically involve a substituted aniline (B41778), an aldehyde, and an alkyne. quimicaorganica.org For instance, a three-component reaction catalyzed by a Lewis acid like Ytterbium(III) triflate or Iron(III) chloride could cyclize an aniline (e.g., 3-aminobenzonitrile), an aldehyde, and an alkyne to form the quinoline ring. quimicaorganica.org The specific reactants would be chosen to yield the desired substitution pattern.
Another powerful MCR is the Vilsmeier-Haack reaction, which can achieve chlorination, formylation, and cyclization in one pot. niscpr.res.in Starting from an N-arylacetamide, this reaction produces 2-chloro-3-formylquinolines. ijsr.netchemijournal.comchemijournal.comrsc.org For the target compound, one would start with N-(3-cyano-phenyl)acetamide. The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would facilitate the cyclization. ijsr.netwikipedia.org While this directly installs the C-2 chloro group, it also introduces a formyl group at C-3, which would then need to be removed and the nitrile group introduced at C-7 if not already present on the starting aniline. A more direct Vilsmeier approach would start with an acetanilide (B955) already containing the cyano group at the meta-position, which would lead to the desired 7-cyano-2-chloroquinoline derivative. ijsr.net
| Vilsmeier-Haack Reaction for Quinoline Synthesis | |
| Starting Material | N-(3-cyanophenyl)acetamide |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |
| Key Transformations | Cyclization, Chlorination, Formylation |
| Intermediate Product | 2-chloro-7-cyanoquinoline-3-carbaldehyde |
| Reference | ijsr.net |
Oxidative Annulation Strategies
Oxidative annulation has emerged as a powerful modern technique for quinoline synthesis, often involving transition-metal catalysis to facilitate the formation of the heterocyclic ring through C-H bond activation. ijsr.net These methods offer high efficiency and compatibility with a range of functional groups. Strategies can include the coupling of anilines with various partners like alcohols or olefins. ijsr.net For example, a rhodium(III)-catalyzed oxidative annulation of a pyridine (B92270) with two alkyne molecules can yield a quinoline structure, demonstrating the versatility of this approach. chemijournal.com To synthesize a 7-cyano substituted quinoline, one would start with an aniline bearing a meta-cyano group, such as 3-aminobenzonitrile (B145674). This aniline could then be reacted with appropriate coupling partners, such as α,β-unsaturated carbonyl compounds, in the presence of an oxidizing agent and catalyst to construct the quinoline ring.
Friedländer and Related Condensation Reactions
The Friedländer synthesis is a classical and widely used method for constructing quinolines. ijsr.netrsc.orgjk-sci.comorganic-chemistry.orgnih.govresearchgate.netgoogle.com It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govnumberanalytics.com
To generate the precursor for this compound, specifically 2-hydroxyquinoline-7-carbonitrile, the Friedländer synthesis would ideally start with 2-amino-5-cyanobenzaldehyde and a compound like ethyl acetate (B1210297) or acetic anhydride. The reaction proceeds through an initial condensation to form an intermediate, which then undergoes an intramolecular cyclodehydration to yield the quinolin-2-one ring system. ijsr.netblogspot.com
Table 1: Key Features of the Friedländer Synthesis
| Feature | Description |
|---|---|
| Reactants | 2-aminoaryl aldehyde/ketone + Compound with α-methylene group |
| Catalysts | Acids (e.g., p-toluenesulfonic acid, HCl) or Bases (e.g., NaOH) rsc.orgjk-sci.com |
| Reaction Type | Condensation, Intramolecular Cyclization organic-chemistry.org |
| Key Intermediate | Schiff base or aldol (B89426) adduct jk-sci.com |
Related condensation reactions include the Skraup synthesis , which involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.orgwikipedia.orgorganic-chemistry.orgblogspot.comwikipedia.org To obtain a 7-cyanoquinoline, one would start with 3-aminobenzonitrile . The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. organic-chemistry.orgblogspot.com The harsh conditions of the Skraup reaction can sometimes limit its applicability, especially with sensitive functional groups. wikipedia.org
Another related method is the Combes quinoline synthesis , where an aniline is condensed with a β-diketone under acidic conditions. quimicaorganica.orgchemicalbook.com For the target structure, 3-aminobenzonitrile would be reacted with a suitable β-diketone like acetylacetone, followed by acid-catalyzed ring closure. chemicalbook.com
Introduction of Chloro and Nitrile Functionalities
While some cyclization methods can directly install the chloro group, a more common and versatile approach involves the formation of a 2-hydroxyquinoline (B72897) (quinolin-2-one) intermediate, which is then halogenated. The nitrile group is typically incorporated from the start via the aniline precursor.
Halogenation at C-2 Position
The conversion of a 2-hydroxyquinoline (which exists in tautomeric equilibrium with its quinolin-2-one form) to a 2-chloroquinoline (B121035) is a standard transformation in heterocyclic chemistry. This is a crucial step in the synthesis of this compound from its 2-hydroxy precursor.
Commonly used chlorinating agents for this purpose include:
Phosphorus oxychloride (POCl₃) : Heating the 2-hydroxyquinoline-7-carbonitrile with POCl₃, often in the presence of a base like triethylamine (B128534) or in a solvent like DMF, effectively replaces the hydroxyl group with a chlorine atom. ijsr.netchemijournal.com
Triphenylphosphine (PPh₃) and Trichloroisocyanuric Acid (TCCA) : This reagent combination provides a milder alternative for the chlorination of quinolin-2-ones. The reaction is typically performed by heating the reagents together. chemijournal.com
The general reaction is as follows:
2-Hydroxyquinoline-7-carbonitrile + Chlorinating Agent → this compound
This halogenation step is generally efficient and provides the final target compound. The reactivity of the 2-position in quinolines and their N-oxides makes this substitution a reliable synthetic transformation.
Table 2: Compound Names
| Compound Name |
|---|
| 2-Acetylfuro[2,3-b]quinoline |
| 2-Alkyl-5,7-dichloro-8-hydroxyquinoline |
| 2-Alkyl-8-hydroxyquinoline |
| 3-Aminobenzonitrile |
| 2-amino-5-cyanobenzaldehyde |
| 2-Aminoacetophenone |
| 2-Chloro-3-formylquinoline |
| 2-Chloro-7-cyanoquinoline-3-carbaldehyde |
| 2-Chloroquinoline-3-carbonitrile (B1354263) |
| This compound |
| 2-Hydroxyquinoline-7-carbonitrile |
| 4,7-Dichloroquinoline |
| 7-Chloroquinoline (B30040) |
| 8-Hydroxyquinoline |
| 8-Hydroxyquinoline-2-carboxanilide |
| Acetanilide |
| Acrolein |
| Aniline |
| Bosutinib |
| Cabozantinib |
| Chloroquine |
| Dimethylformamide (DMF) |
| Ethyl acetate |
| Foretinib |
| Glycerol |
| Lenvatinib |
| Mefloquine |
| N-(3-cyano-phenyl)acetamide |
| N-arylacetamide |
| Nitrobenzene |
| Phosphorus oxychloride |
| Phosphorus pentachloride |
| Quinine |
| Quinoline |
| Quinolin-2-one |
| Thionyl chloride |
| Trichloroisocyanuric Acid |
| Triphenylphosphine |
Synthesis via Functional Group Interconversions on Precursor Quinoline Systems
Transformation of Other Halogenated Quinoline-Carbonitriles (e.g., 2-chloroquinoline-4-carbonitrile)
The direct positional isomerization of functional groups on the quinoline ring, such as the transformation of 2-chloroquinoline-4-carbonitrile (B1359159) to this compound, is not a straightforward or commonly reported synthetic route. Such conversions would likely require a complex multi-step sequence rather than a simple one-step rearrangement. A hypothetical pathway might involve hydrolysis of the C-4 nitrile to a carboxylic acid, followed by a series of reactions to remove this functionality and introduce it at the C-7 position. This could entail halogenation/dehalogenation sequences or more complex directed functionalization strategies. Given the synthetic complexity, chemists typically prefer convergent approaches where the C-7 cyano group is installed directly or the quinoline ring is constructed from an appropriately pre-functionalized precursor.
Derivatization from Quinoline N-Oxides
Quinoline N-oxides serve as versatile precursors for the synthesis of substituted quinolines, enabling functionalization at positions that are otherwise difficult to access. A viable strategy for preparing this compound begins with a 7-cyanoquinoline precursor, which is first oxidized to 7-cyanoquinoline N-oxide. This N-oxide can then undergo a deoxygenative chlorination reaction at the C-2 position. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation. This method provides a regioselective route to C-2 functionalization. beilstein-journals.org A metal-free, deoxygenative C-2 heteroarylation of quinoline N-oxides has been achieved, illustrating the reactivity of the N-oxide at the C-2 position, which can be adapted for chlorination. beilstein-journals.org
A plausible reaction mechanism involves the activation of the N-oxide, making the C-2 position highly electrophilic and susceptible to attack by a chloride nucleophile, followed by the elimination of the oxygen atom to afford the 2-chloroquinoline derivative. beilstein-journals.org This approach highlights the utility of N-oxides in directing reactivity on the quinoline scaffold.
Nitrile Group Formation from Carboxylic Acid Derivatives or Aldehydes
The nitrile functional group can be readily synthesized from other functionalities, notably carboxylic acids, their derivatives (like primary amides), or aldehydes. libretexts.orgebsco.com This represents a key functional group interconversion strategy for the synthesis of this compound from a precursor already bearing the 2-chloroquinoline framework.
From Carboxylic Acid Derivatives : The most common pathway from a carboxylic acid involves its conversion into a primary amide, followed by dehydration. libretexts.org Starting with 2-chloroquinoline-7-carboxylic acid, the acid can be converted to the corresponding primary amide, 2-chloroquinoline-7-carboxamide. Subsequent treatment of this amide with a dehydrating agent such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) effectively removes water to yield this compound. libretexts.org
From Aldehydes : An alternative route begins with 2-chloroquinoline-7-carbaldehyde (B3159636). The aldehyde is first condensed with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime, 2-chloroquinoline-7-carbaldehyde oxime. This oxime can then be dehydrated using various reagents, including thionyl chloride in dimethylformamide (DMF), to furnish the target nitrile. rsc.org This two-step, one-pot procedure is an efficient method for converting an aldehyde group into a nitrile.
Modern Catalytic Approaches in this compound Synthesis
Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Iron Catalysis)
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. The synthesis of this compound from a 2-chloro-7-haloquinoline precursor is a prime example where these methods are indispensable.
Palladium Catalysis
Palladium-catalyzed cyanation is a premier method for the synthesis of aryl nitriles from aryl halides and triflates due to its mild reaction conditions and high functional group tolerance. nih.govmit.edu To synthesize this compound, a 2-chloro-7-bromoquinoline or 2-chloro-7-iodoquinoline (B12851076) substrate is typically used. The reaction employs a palladium source, a phosphine (B1218219) ligand, and a cyanide source. organic-chemistry.orgarkat-usa.org Challenges such as catalyst poisoning by the cyanide ion have been overcome by using specific cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆] and developing specialized ligands and biphasic solvent systems. nih.govnih.gov
| Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ or Pd₂(dba)₃ | DPPP | Acetone Cyanohydrin (ACH) | DMF/DMA | 100 | organic-chemistry.org |
| Pd(OAc)₂ | 2-(di-t-butylphosphino)-1,1'-binaphthyl | Zn(CN)₂ | DMF | 110 | arkat-usa.org |
| BrettPhos Pd G3 | (integrated) | Zn(CN)₂ | H₂O/THF | rt - 40 | nih.govmit.edu |
| (Not Specified) | (Not Specified) | K₄[Fe(CN)₆]·3H₂O | Dioxane/H₂O | 100 | nih.gov |
Copper Catalysis
Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, provides a classic and still relevant alternative to palladium-based methods. While traditional protocols required harsh conditions and stoichiometric amounts of copper(I) cyanide, modern advancements have led to the development of milder, catalytic versions. nih.govorganic-chemistry.org These improved methods often employ a copper(I) catalyst, a ligand such as N,N'-dimethylethylenediamine, and a cyanide salt like NaCN. nih.gov A notable development is the copper-catalyzed domino halide exchange-cyanation, where an aryl bromide is converted in situ to a more reactive aryl iodide before cyanation, all facilitated by the copper catalyst. organic-chemistry.org
| Catalyst | Ligand | Additives | Cyanide Source | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| CuI (10 mol%) | N,N'-Dimethylethylenediamine | KI (20 mol%) | NaCN | Toluene | 110 | nih.govorganic-chemistry.org |
Iron Catalysis
Iron, being an earth-abundant and inexpensive metal, has emerged as an attractive catalyst for organic synthesis. rsc.orgrsc.org In the context of quinoline synthesis, iron catalysts are typically used to construct the quinoline ring itself rather than for late-stage functionalization like cyanation. researchgate.net A strategy to form this compound using this approach would involve a convergent synthesis. For example, an iron-catalyzed cascade reaction could be employed, starting with a substituted aniline, such as 4-aminobenzonitrile, and reacting it with precursors that would build the chloro-substituted portion of the quinoline ring. One such method involves the reaction of anilines with aldehydes and nitroalkanes using an iron(III) chloride catalyst to build the quinoline core through a domino aza-Henry/cyclization/denitration sequence. rsc.org Another approach uses an iron catalyst for the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols with secondary alcohols to construct the quinoline system. rsc.org These methods offer an atom-economical route to highly substituted quinolines from simple starting materials.
Photocatalytic and Electrocatalytic Methodologies
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the activation of organic molecules under gentle conditions. nih.gov This approach is particularly relevant for constructing complex heterocyclic frameworks. For instance, heterogeneous photocatalysis using materials like K-modified carbon nitride (CN-K) has been successfully employed for the cyanomethylarylation of alkenes with acetonitrile. nih.gov This method, which involves the C-H functionalization of acetonitrile, represents a direct and powerful strategy for accessing nitrogenous heterocyclic compounds such as indolines and isoquinolinones. nih.gov Although a direct synthesis of this compound using this specific method has not been detailed, the principles are applicable for the formation of related nitrile-containing heterocyclic structures.
Electrocatalytic methods also present a green alternative to traditional chemical synthesis. The use of electrolysis, for example with lithium perchlorate (B79767) (LiClO4), has been noted in the synthesis of various heterocyclic compounds, suggesting a potential pathway for quinoline synthesis under catalyst-free conditions. researchgate.net
Organocatalytic and Metal-Free Approaches
Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry, offering a metal-free alternative to traditional methods. For the synthesis of quinoline derivatives, several organocatalytic strategies have been developed.
Pyrrolidine (B122466) has been identified as an effective organocatalyst for the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxylates and carboxamides. rsc.orgscielo.brscielo.brrsc.org These reactions typically involve the cycloaddition of 4-azido-7-chloroquinoline with β-ketoesters or β-oxo-amides. scielo.brrsc.org The use of a catalytic amount of pyrrolidine (5-10 mol%) in a solvent like DMSO facilitates the reaction, leading to the desired products in moderate to excellent yields. rsc.orgscielo.br
L-proline is another versatile organocatalyst used in the synthesis of complex quinoline-based systems. rsc.orgnih.gov It has been shown to be highly effective in catalyzing one-pot multicomponent reactions, for example, in the synthesis of dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines, where it provided the best product yields (80–85%) and shortest reaction times compared to other catalysts. rsc.org
Furthermore, metal- and catalyst-free approaches are being explored. For instance, syntheses have been reported using UV365 light or simply water under reflux conditions, highlighting a move towards more environmentally benign synthetic protocols. researchgate.net
Table 1: Examples of Organocatalytic Synthesis of Chloroquinoline Derivatives This table is interactive. You can sort and filter the data.
| Catalyst | Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|
| Pyrrolidine (5 mol%) | 4-Azido-7-chloroquinoline, β-oxo-amides | 7-Chloroquinoline-1,2,3-triazoyl carboxamides | Good to Excellent | rsc.orgrsc.org |
| Pyrrolidine (10 mol%) | 4-Azido-7-chloroquinoline, β-ketoesters | 7-Chloroquinoline-1,2,3-triazoyl carboxylates | Moderate to Excellent | scielo.brscielo.br |
| L-proline | 2-Mercaptoquinoline-3-carbaldehyde, Malononitrile, Thiophenol | 2-Amino-4-(phenylthio)-4H-thio-pyrano[2,3-b]quinoline-3-carbonitrile | 94% | nih.gov |
| L-proline | N-heteryl-quinolines, Active methylenes | 1H-(Triazolyl)/(tetrazolyl) amino-quinolinyl-pyrano3,2-c and (pyranones) | 80-85% | rsc.org |
Sustainable and Green Chemistry Protocols for Quinoline Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency.
One-Pot and Cascade Reactions
One-pot multicomponent reactions (MCRs) are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules from simple precursors in a single step, minimizing intermediate purification processes. researchgate.net The Passerini three-component reaction (P-3CR), for example, has been utilized to synthesize alkyne-2-chloroquinolines from 2-chloroquinolin-3-carbaldehyde, a carboxylic acid, and an isocyanide under mild, green conditions. researchgate.net
Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, also represent a powerful strategy. A copper-catalyzed cascade reaction of 2-chloroquinoline-3-carbonitriles with benzylamines has been developed for the synthesis of pyrimido[4,5-b]quinoline-4-ones. rsc.org This process involves an Ullmann-coupling, conversion of the nitrile to an amide, nucleophilic addition, and air oxidation, all in a single sequence. rsc.org Similarly, DMAP-catalyzed cascade reactions of 2-substituted benzoic acids with organic azides provide access to quinolinones under metal-free conditions. rsc.org
Solvent-Free and Aqueous Media Syntheses
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions, often coupled with microwave irradiation, have been successfully applied to quinoline synthesis. rsc.orgnih.govresearchgate.net For instance, the multicomponent reaction of 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid to form quinolinyl-thiazolidinones was most effective under solvent-free conditions using β-cyclodextrin-SO3H as a catalyst. rsc.orgnih.gov Microwave-assisted synthesis of (E)-2-styrylquinoline derivatives in the presence of zinc chloride is another example of an efficient solvent-free procedure. researchgate.net
Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The Passerini reaction for synthesizing alkyne-2-chloroquinolines has been successfully performed in an aqueous solution. researchgate.net Additionally, the synthesis of functionalized dihydropyridine (B1217469) and polyhydroquinoline derivatives has been achieved in an aqueous medium at ambient temperature using Bi2WO6 nanoparticles as a catalyst, with reactions completing in just 10-45 minutes. researchgate.net
Biocatalytic Transformations
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. While the application of biocatalysis to the direct synthesis of this compound is an emerging area, related studies show significant promise. For example, lipase (B570770) from Thermomyces lanuginosus immobilized on silica (B1680970) gel has been used as a biocatalyst in the synthesis of tetrahydrobenzo[b]pyrans, a class of compounds often synthesized via multicomponent reactions involving aldehyde precursors similar to those used in quinoline synthesis. researchgate.net The use of enzymes like lipase demonstrates the potential for developing biocatalytic routes for key steps in the synthesis of quinoline scaffolds, contributing to the growing toolbox of green chemistry. researchgate.net
Reactivity and Chemical Transformations of 2 Chloroquinoline 7 Carbonitrile
Reactions Involving the C-2 Chloro Group
The chlorine atom at the C-2 position of the quinoline (B57606) ring is susceptible to displacement by various reagents, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in the synthesis of a wide array of functionalized quinoline derivatives.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 2-chloroquinolines. researchgate.netyoutube.com In these reactions, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate, known as a Meisenheimer complex. researchgate.net The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring, resulting in the substituted product. youtube.com
The reactivity of the 2-chloroquinoline (B121035) core is influenced by the electronic nature of the quinoline ring itself. The nitrogen atom in the ring acts as an electron-withdrawing group, which activates the C-2 and C-4 positions towards nucleophilic attack. researchgate.net This inherent reactivity allows for the displacement of the C-2 chloro group by a variety of nucleophiles. For instance, 2-chloroquinolines can react with amines, alkoxides, and thiolates to yield the corresponding 2-amino, 2-alkoxy, and 2-thioether quinoline derivatives, respectively. researchgate.netresearchgate.net
A notable example involves the reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with 1,2,4-triazole (B32235) in the presence of anhydrous potassium carbonate to produce 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde. researchgate.net Similarly, reaction with thiomorpholine (B91149) using potassium carbonate as a base furnishes 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov The reaction of 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine (B178648) hydrate (B1144303) leads to a cycloaddition reaction, forming 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.govrsc.org
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Product | Reference |
| 1,2,4-triazole | 1,2,4-triazole, K₂CO₃ | 2-(1H-1,2,4-triazol-1-yl)quinoline derivative | researchgate.net |
| Thiomorpholine | Thiomorpholine, K₂CO₃ | 2-Thiomorpholino-quinoline derivative | nih.gov |
| Hydrazine hydrate | Hydrazine hydrate | 1H-pyrazolo[3,4-b]quinolin-3-amine | nih.govrsc.org |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and they are widely applied to modify the 2-position of the quinoline ring. libretexts.orgrsc.org These reactions typically involve a palladium catalyst and enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgrsc.org
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. libretexts.orgnih.gov
In the context of 2-chloroquinoline-7-carbonitrile, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, or alkenyl groups at the C-2 position. The general catalytic cycle involves the oxidative addition of the 2-chloroquinoline to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored for specific substrates. organic-chemistry.orgclaremont.edu For instance, sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the coupling of challenging substrates. organic-chemistry.org
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, [Pd(PPh₃)₄] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, Water |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This transformation is typically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, often an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org
For this compound, the Sonogashira coupling provides a direct route to 2-alkynylquinoline derivatives. The catalytic cycle is thought to involve two interconnected cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates a copper(I) acetylide intermediate. youtube.com This copper acetylide then undergoes transmetalation with the palladium complex. youtube.com Copper-free Sonogashira protocols have also been developed. organic-chemistry.org The reaction is valued for its mild conditions and the ability to introduce the versatile alkyne functionality. wikipedia.org
Table 3: Key Components in Sonogashira Coupling
| Component | Role | Example |
| Palladium Catalyst | Main catalyst for cross-coupling | PdCl₂(PPh₃)₂, [Pd(PPh₃)₄] |
| Copper Co-catalyst | Facilitates acetylide formation | CuI |
| Base | Neutralizes HX byproduct, deprotonates alkyne | Et₃N, i-Pr₂NH, Piperidine |
| Solvent | Reaction medium | DMF, Toluene, THF |
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the arylation or vinylation of alkenes. wikipedia.org
In the case of this compound, the Heck reaction can be employed to introduce a substituted vinyl group at the C-2 position. The catalytic cycle involves the oxidative addition of the 2-chloroquinoline to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. libretexts.org A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction are important considerations in its application. organic-chemistry.org
Table 4: General Parameters for the Heck Reaction
| Parameter | Description | Common Reagents/Conditions |
| Palladium Catalyst | Precatalyst that forms the active Pd(0) species | Pd(OAc)₂, PdCl₂ |
| Ligand | Stabilizes the catalyst and influences reactivity | PPh₃, P(o-tol)₃ |
| Base | Neutralizes the generated acid and regenerates the catalyst | Et₃N, K₂CO₃, NaOAc |
| Solvent | Provides the reaction medium | DMF, NMP, Acetonitrile |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.org
This methodology is highly applicable to this compound for the synthesis of a diverse range of 2-aminoquinoline (B145021) derivatives. The reaction involves the oxidative addition of the 2-chloroquinoline to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and finally reductive elimination to yield the 2-aminoquinoline product and regenerate the palladium(0) catalyst. wikipedia.orgrsc.org The development of sterically hindered and electron-rich phosphine ligands has been critical to the success of this reaction, enabling the coupling of a wide variety of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. wikipedia.orgnih.gov
Table 5: Essential Components for Buchwald-Hartwig Amination
| Component | Function | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Crucial for catalyst activity and stability | BINAP, Xantphos, DavePhos, SPhos |
| Base | Facilitates deprotonation of the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Reaction medium | Toluene, Dioxane, THF |
Other Carbon-Carbon and Carbon-Heteroatom Bond Formations
The chlorine atom at the C-2 position of the quinoline ring is a key handle for introducing molecular complexity through cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org In the case of this compound, the C-Cl bond can readily participate in this reaction. By reacting with various aryl or vinyl boronic acids or their esters, a wide range of substituted quinolines can be synthesized. wikipedia.orgorganic-chemistry.org The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system, which can include aqueous mixtures. wikipedia.orgorganic-chemistry.org The stability, low toxicity, and commercial availability of many boronic acids make this a highly practical and widely used transformation. organic-chemistry.orgyoutube.com
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides. wikipedia.org this compound can be coupled with a diverse range of primary and secondary amines to yield 2-aminoquinoline derivatives. This transformation has largely superseded harsher classical methods for C-N bond formation. wikipedia.org The development of sophisticated catalyst systems, often involving sterically hindered phosphine ligands, has expanded the reaction's scope to include even challenging substrates. wikipedia.orgnih.gov The choice of ligand, base (commonly strong non-nucleophilic bases like NaOtBu or weaker carbonate bases), and solvent is crucial for achieving high efficiency. wuxiapptec.com
Other Coupling Reactions: Beyond these two prominent examples, other palladium-catalyzed reactions like the Sonogashira coupling can be employed to form C-C bonds with terminal alkynes. rsc.orgnih.gov Furthermore, the principles of carbon-heteroatom bond formation can be extended to the synthesis of C-O and C-S bonds, providing access to 2-aryloxy- and 2-arylthio-quinoline derivatives, respectively, through analogous coupling methodologies. nih.govresearchgate.net
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, K₃PO₄ | 2-Arylquinoline-7-carbonitrile |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃/BINAP, XPhos Pd G3 | NaOtBu, Cs₂CO₃ | 2-(R¹R²-amino)quinoline-7-carbonitrile |
| Sonogashira | RC≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N | 2-Alkynylquinoline-7-carbonitrile |
Reactions Involving the C-7 Nitrile Group
The nitrile group (–C≡N) at the C-7 position is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, cycloaddition, and nucleophilic addition. researchgate.net
Hydrolysis and Alcoholysis Reactions
The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This reaction proceeds via the initial formation of a carboxamide intermediate. For this compound, hydrolysis would lead to the formation of 2-chloroquinoline-7-carboxylic acid. Similarly, alcoholysis, typically under acidic catalysis, would convert the nitrile group into an ester, providing a route to compounds like alkyl 2-chloroquinoline-7-carboxylates.
Reduction to Aminomethyl Derivatives
The nitrile group is readily reduced to a primary amine. rsc.orgnih.gov Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. rsc.orgnih.gov The reaction converts the C-7 nitrile of this compound into a 7-(aminomethyl) group, yielding (2-chloroquinolin-7-yl)methanamine. This reaction is a valuable method for introducing a flexible aminomethyl linker onto the quinoline scaffold.
[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)
The nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions. researchgate.net A prominent example is the formation of a tetrazole ring through reaction with an azide (B81097) source. nih.govyoutube.com This reaction, often conducted using sodium azide in the presence of an acid source like ammonium (B1175870) chloride, converts the C-7 nitrile into a 5-substituted 1H-tetrazole ring. researchgate.net The resulting product, 2-chloro-7-(1H-tetrazol-5-yl)quinoline, incorporates a heterocyclic ring that is considered a bioisostere of a carboxylic acid, a feature often exploited in medicinal chemistry. nih.govbeilstein-journals.org The formation of the aromatic tetrazole ring provides a strong thermodynamic driving force for this cycloaddition. youtube.com
Nucleophilic Addition to the Nitrile Group
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents). organic-chemistry.org The initial addition of the nucleophile to the C≡N triple bond forms an imine anion intermediate. Subsequent aqueous workup and hydrolysis of the imine lead to the formation of a ketone. For instance, the reaction of this compound with an aryl magnesium bromide (ArMgBr) followed by hydrolysis would yield a (2-chloroquinolin-7-yl)(aryl)methanone. This provides a route for the formation of ketones attached to the C-7 position. organic-chemistry.org
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄ | Aminomethyl (-CH₂NH₂) |
| [2+3] Cycloaddition | NaN₃, NH₄Cl | Tetrazole |
| Nucleophilic Addition | 1. R-MgBr; 2. H₃O⁺ | Ketone (-C(=O)R) |
Reactivity of the Quinoline Nucleus
The quinoline ring system itself possesses distinct reactive sites. The most significant of these in this compound is the C-2 position, which is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the quinoline nitrogen atom facilitates the attack of nucleophiles at this position. researchgate.net
The chlorine atom at C-2 can be displaced by a variety of nucleophiles. It has been demonstrated in analogous systems that the C-2 chlorine is readily replaced by oxygen, nitrogen, and sulfur nucleophiles. nih.gov For example, reaction with alkoxides (e.g., sodium methoxide) would yield 2-alkoxyquinolines, while reaction with amines or thiols would afford 2-aminoquinoline and 2-thioquinoline derivatives, respectively. The reactivity of 2-chloroquinolines in nucleophilic substitution is generally higher than that of 4-chloroquinolines toward many nucleophiles. researchgate.net
Beyond the C-2 position, the benzene (B151609) portion of the quinoline nucleus can also undergo reactions, although typically under harsher conditions or with specific catalysts. For instance, enzymatic dihydroxylation of the quinoline ring at the 7,8-positions has been observed in microbial systems, indicating the potential for selective functionalization of the carbocyclic ring. nih.gov
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Oxygen (O) | Sodium Methoxide (NaOMe) | 2-Methoxyquinoline |
| Nitrogen (N) | Piperidine | 2-(Piperidin-1-yl)quinoline |
| Sulfur (S) | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)quinoline |
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) on the quinoline ring system is generally challenging due to the deactivating effect of the nitrogen atom, which protonates under the acidic conditions typical for EAS, further increasing its electron-withdrawing nature. In this compound, the ring is further deactivated by two electron-withdrawing groups: the chloro group at C2 and the cyano group at C7.
Nucleophilic Aromatic Substitution (other positions)
While the most common nucleophilic aromatic substitution (SNAr) reaction for this molecule occurs at the C2 position, displacing the chloride, substitution at other positions is also theoretically possible, though less favorable. The electron-deficient nature of the quinoline ring can facilitate nucleophilic attack, particularly when activated by strongly electron-withdrawing groups.
The cyano group at C7 significantly withdraws electron density from the carbocyclic ring. This could potentially activate the C8 or C6 positions for nucleophilic attack, especially with very strong nucleophiles. However, such reactions are rare compared to the facile substitution at the C2 position. The chlorine at C2 is highly activated for displacement by the adjacent ring nitrogen, which can stabilize the Meisenheimer intermediate formed during the reaction. researchgate.netyoutube.comnih.gov Therefore, any nucleophilic attack would overwhelmingly favor the C2 position over any other position on the ring.
C-H Functionalization and Activation
Direct C-H functionalization offers a modern alternative to classical substitution reactions for modifying the quinoline core. This approach avoids pre-functionalization steps and allows for the introduction of various groups directly onto the C-H bonds of the ring.
Research on the related 7-chloroquinolines has demonstrated that regioselective metalation can be achieved. durham.ac.uk Specifically, using mixed lithium-magnesium amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), it is possible to deprotonate the most acidic C-H bond on the quinoline ring. In the case of 7-substituted quinolines, the C8 position is the most acidic proton due to the inductive effect of the ring nitrogen and the C7 substituent. durham.ac.uk
By analogy, treating this compound with such a base would likely generate a highly reactive organomagnesium intermediate at the C8 position. This intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of new functional groups specifically at C8. This method provides a powerful tool for derivatization of the benzenoid part of the molecule.
| Reaction Type | Reagents | Position of Functionalization | Product Type |
| Directed Metalation | 1. TMPMgCl·LiCl2. Electrophile (E+) | C8 | 8-Substituted-2-chloroquinoline-7-carbonitrile |
Multi-Site Reactivity and Chemoselectivity Considerations
This compound possesses three primary sites of reactivity, leading to important considerations of chemoselectivity:
C2-Position (SNAr): The carbon atom bonded to the chlorine is highly electrophilic and is the primary site for nucleophilic attack. Reactions with amines, alkoxides, or thiolates will readily lead to substitution of the chloro group. nih.gov
C8-Position (C-H Activation): The C-H bond at the 8-position is the most acidic proton on the ring and can be selectively removed by strong, non-nucleophilic bases, leading to functionalization at this site. durham.ac.uk
Cyano Group: The nitrile group itself can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine, typically under conditions that would not affect the rest of the aromatic system.
The outcome of a reaction depends critically on the reagents and conditions employed. For instance, a nucleophilic amine at moderate temperature would selectively displace the chlorine at C2. In contrast, a bulky, strong, non-nucleophilic base like TMPMgCl·LiCl at low temperature would favor C-H deprotonation at C8. This predictable selectivity allows for the controlled and stepwise functionalization of different parts of the this compound molecule, making it a versatile scaffold in medicinal chemistry and materials science.
Derivatization Strategies and Synthetic Utility of 2 Chloroquinoline 7 Carbonitrile
Construction of Substituted Quinoline (B57606) Scaffolds
The chlorine atom at the C-2 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This reactivity provides a powerful platform for introducing a diverse array of substituents onto the quinoline core.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen and the 7-cyano group facilitates the displacement of the C-2 chlorine by a variety of nucleophiles. Reactions with amines, alcohols, and thiols can be employed to synthesize 2-amino-, 2-alkoxy-, and 2-thio-substituted quinoline-7-carbonitriles, respectively. For instance, treatment of 2-chloroquinolines with amines like 1,2,4-triazole (B32235) can lead to the formation of 2-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.netresearchgate.net Similarly, reaction with hydrazines can yield 2-hydrazinoquinoline (B107646) derivatives. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions: These reactions offer a robust methodology for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and heteroaryl groups by coupling 2-chloroquinoline-7-carbonitrile with various boronic acids in the presence of a palladium catalyst and a base. researchgate.netwikipedia.org This is a widely used method for synthesizing poly-aryl systems. nih.gov
Sonogashira Coupling: The formation of a C-C bond between the C-2 position and a terminal alkyne is achieved through Sonogashira coupling. wikipedia.org This reaction typically uses a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.net This method is instrumental in creating alkynyl-substituted quinolines, which are precursors to more complex structures.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often more general method for the formation of C-N bonds compared to traditional SNAr, allowing for the coupling of a wider range of amines.
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution (Amination) | Amine (e.g., R-NH₂), Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2-Aminoquinoline-7-carbonitrile |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., DME/H₂O) | 2-Arylquinoline-7-carbonitrile |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH), Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N), Solvent (e.g., THF) | 2-Alkynylquinoline-7-carbonitrile |
Integration into Polycyclic and Heterocyclic Systems
Both the chloro and nitrile functionalities of this compound can be strategically employed to construct fused polycyclic and heterocyclic ring systems.
The C-2 chloro group serves as a handle for annulation reactions. Palladium-catalyzed intramolecular or intermolecular reactions, such as Heck or Suzuki couplings, can be designed to form new rings fused to the quinoline core. rsc.org For example, a substituent introduced at the C-3 position via a prior reaction could be designed to react with the C-2 chloro group to form a new ring.
The nitrile group at C-7 is a versatile functional group for building heterocycles.
Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with reagents like sodium azide (B81097) to form tetrazole rings, resulting in quinolines fused to a tetrazole moiety. rsc.org
Reduction and Condensation: The nitrile can be reduced to a primary amine (-CH₂NH₂). organic-chemistry.org This aminomethyl group can then undergo condensation reactions with carbonyl compounds to form new heterocyclic rings, such as pyrroles or imidazoles, fused onto the benzene (B151609) portion of the quinoline scaffold.
Friedel-Crafts Type Reactions: In one documented example, 2-chloroquinoline-3-carbonitrile (B1354263) undergoes an AlCl₃-mediated C-C bond-forming reaction with indoles to yield 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, demonstrating the construction of complex linked heterocyclic systems. nih.gov
| Functional Group Utilized | Reaction Type | Reagents and Conditions | Resulting System |
|---|---|---|---|
| C-7 Nitrile | Cycloaddition | Sodium azide (NaN₃), Lewis acid | Quinoline fused to a tetrazole ring |
| C-7 Nitrile | Reduction and Condensation | 1. Reducing agent (e.g., LiAlH₄); 2. Dicarbonyl compound | Quinoline fused to a pyrrole (B145914) or other N-heterocycle |
| C-2 Chloro | Palladium-catalyzed Annulation | Appropriately substituted coupling partner, Pd catalyst, Base | Fused polycyclic aromatic system |
Synthesis of Advanced Intermediates for Non-Pharmaceutical Applications
The unique electronic properties of the quinoline ring system make it an attractive scaffold for materials science. researchgate.net Derivatization of this compound allows for the synthesis of advanced intermediates for non-pharmaceutical applications, such as organic electronics and fluorescent probes.
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives, such as tris(8-hydroxyquinoline)aluminum (Alq3), are widely used in OLEDs due to their electron-transporting and light-emitting properties. researchgate.netuconn.edu this compound can serve as a precursor to novel quinoline-based materials for OLEDs. The chloro and nitrile groups can be replaced or modified to tune the HOMO/LUMO energy levels, emission color, and quantum efficiency of the resulting material. For example, coupling different aromatic groups at the C-2 position can systematically alter the emission wavelength.
Fluorescent Probes: The quinoline moiety is a well-known fluorophore. crimsonpublishers.comcrimsonpublishers.comrsc.org By attaching specific recognition units or by modifying the electronic properties of the quinoline ring, derivatives of this compound can be designed as fluorescent chemosensors for detecting metal ions or other analytes. nih.govresearchgate.net The nitrile group, being electron-withdrawing, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is often a key mechanism in fluorescent probes. rsc.org
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for 2-chloroquinoline-7-carbonitrile has been reported in the searched literature. This information is crucial for the definitive structural elucidation of the molecule by detailing the chemical environment of each hydrogen and carbon atom.
Mass Spectrometry (MS) Techniques
While the molecular formula (C₁₀H₅ClN₂) and exact mass can be calculated, specific experimental mass spectrometry data, such as the results from Electron Ionization (EI) or Electrospray Ionization (ESI) techniques, are not available. This includes the molecular ion peak and the characteristic fragmentation pattern which would confirm the compound's molecular weight and elemental composition.
Infrared (IR) and Raman Spectroscopy
Specific experimental IR and Raman spectra for this compound are not documented in the available literature. Such spectra would be used to identify characteristic vibrational frequencies, most notably the stretching vibration of the nitrile group (-C≡N) and the vibrations associated with the chloro-substituted quinoline (B57606) ring system.
Ultraviolet-Visible (UV-Vis) Spectroscopy
There is no available information regarding the UV-Vis absorption spectrum of this compound in various solvents. This data would typically provide insights into the electronic transitions within the molecule, including the absorption maxima (λmax).
X-ray Crystallography for Solid-State Structure Elucidation
No published X-ray crystallography studies for this compound were found. A crystallographic analysis would provide definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and details of the crystal packing arrangement.
Chromatographic Techniques for Purity Assessment and Separation
Specific chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for the purity assessment and separation of this compound have not been detailed in the literature. This would include information on column types, mobile phases, flow rates, and retention times.
Computational and Theoretical Chemistry Studies of 2 Chloroquinoline 7 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloroquinoline-7-carbonitrile, DFT calculations can elucidate its electronic properties, which are fundamental to its reactivity and spectroscopic behavior. While specific DFT studies on this compound are not widely published, analysis of related quinoline (B57606) derivatives provides a strong basis for understanding its electronic characteristics. dergipark.org.trarabjchem.orgsiftdesk.orgscirp.org
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. arabjchem.orgscirp.org A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For similar quinoline derivatives, HOMO-LUMO gaps have been calculated to be in the range of 4-5 eV, indicating significant stability. arabjchem.orgscirp.org
The distribution of these frontier orbitals is also informative. In quinoline systems, the HOMO is typically distributed over the benzene (B151609) ring, while the LUMO is often localized on the pyridine (B92270) ring, suggesting that the benzene portion acts as the primary electron donor and the pyridine moiety as the electron acceptor. arabjchem.org
Mulliken charge analysis, another output of DFT calculations, provides information on the charge distribution across the molecule. In quinoline derivatives, the nitrogen atom typically exhibits a negative charge, while the adjacent carbon atoms carry a positive charge. scirp.org This charge distribution helps in identifying electrophilic and nucleophilic sites within the molecule.
The molecular electrostatic potential (MEP) surface is another valuable tool derived from DFT. The MEP map illustrates the charge distribution from a color-coded perspective, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
Table 1: Representative DFT-Calculated Electronic Properties of Quinoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Quinoline | -6.646 | -1.816 | 4.830 |
| 2-Chloro-7-methylquinoline-3-carbaldehyde (trans) | - | - | 3.75 |
| 2-Chloro-7-methylquinoline-3-carbaldehyde (cis) | - | - | 3.84 |
| 8-Hydroxy-2-methylquinoline | - | - | 4.27 |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | - | - | 4.08 |
Note: Data is compiled from studies on analogous compounds to illustrate typical values. dergipark.org.trarabjchem.orgscirp.org
Mechanistic Pathway Elucidation of Reactions Involving this compound
Computational chemistry, particularly DFT, is instrumental in elucidating the mechanistic pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and the identification of the most plausible reaction mechanism.
For reactions involving this compound, computational studies can explore various possibilities, such as nucleophilic substitution at the C2 position, where the chlorine atom is displaced. Theoretical calculations can model the approach of a nucleophile, the formation of a Meisenheimer-like intermediate, and the subsequent departure of the chloride ion. The calculated energy barriers for different pathways can explain the observed regioselectivity and reaction rates.
For instance, in the synthesis of fused heterocyclic systems from 2-chloroquinoline (B121035) derivatives, computational studies on analogous compounds have helped to understand the sequence of events, such as initial condensation, nucleophilic addition, and intramolecular cyclization. nih.gov These studies can confirm or refine proposed mechanisms based on experimental observations. For example, the mechanism for the formation of thiopyrano[2,3-b]quinoline-3-carbonitriles has been rationalized through computational analysis of the reaction steps. nih.gov
Prediction of Reactivity and Selectivity
Theoretical calculations are powerful tools for predicting the reactivity and selectivity of organic molecules. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack.
For this compound, the following predictions can be made based on general principles and data from related compounds:
Nucleophilic Aromatic Substitution: The chlorine atom at the C2 position is expected to be susceptible to nucleophilic attack, a common reaction for 2-chloroquinolines. researchgate.net The electron-withdrawing nature of the quinoline nitrogen and the cyano group at C7 would further activate the ring towards nucleophilic substitution.
Electrophilic Aromatic Substitution: The benzene ring of the quinoline system is generally the site for electrophilic attack. The precise position of substitution would be influenced by the directing effects of the chloro and cyano substituents. Computational methods like the analysis of Fukui functions and MEP maps can provide more specific predictions on the most favored site for electrophilic attack. arabjchem.org
Reactivity of the Nitrile Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. Computational modeling can assess the feasibility of these reactions by calculating the activation barriers.
The ability to predict regioselectivity is a significant advantage of computational chemistry in synthetic planning. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a relatively rigid molecule like this compound, the conformational flexibility is limited. However, if substituents with rotatable bonds were introduced, conformational analysis would become more critical. Computational methods can be used to identify the most stable conformers and the energy barriers between them. rsc.org
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.gov An MD simulation calculates the forces between atoms and uses these forces to simulate the motions of the atoms. This can provide insights into the conformational changes, solvent effects, and interactions with other molecules. nih.govfrontiersin.org For this compound, MD simulations could be used to study its behavior in different solvents, which can influence its reactivity and physical properties. While specific MD studies on this compound are not available, the methodology is well-established for a wide range of organic molecules. jchemlett.com
The results of an MD simulation are a trajectory of atomic positions over time. Analysis of this trajectory can reveal information about:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation. nih.gov
Radius of Gyration (Rg): To measure the compactness of the molecule. nih.gov
Solvent Accessible Surface Area (SASA): To understand the molecule's exposure to the solvent. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies (non-biological properties)
Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physical, chemical, or technological properties. znaturforsch.comresearchgate.net The goal of QSPR is to predict the properties of new or untested compounds based on their molecular structure. researchgate.net
A QSPR study involves several steps:
Data Set Collection: A set of compounds with known experimental values for the property of interest is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors are numerical values that represent different aspects of the molecule's structure, such as constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates the descriptors to the property.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For this compound, QSPR models could be developed to predict various non-biological properties, such as:
Boiling point unimore.it
Density unimore.it
Refractive index unimore.it
Viscosity unimore.it
Solubility
While no specific QSPR studies have been reported for this compound, the methodology has been successfully applied to a wide range of organic compounds, demonstrating its potential for predicting the properties of this molecule. researchgate.netunimore.it
Applications of 2 Chloroquinoline 7 Carbonitrile and Its Derivatives in Chemical Technologies
Applications in Materials Science
The inherent electronic properties of the quinoline (B57606) ring system, characterized by its aromaticity and the electron-withdrawing nature of the nitrogen atom, make its derivatives attractive candidates for advanced materials. researchgate.net These compounds can act as p-type semiconductors and often exhibit luminescence, features that are highly sought after in organic electronics. researchgate.net
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Quinoline derivatives are recognized as promising materials for the emissive layers in Organic Light-Emitting Diodes (OLEDs) and for other applications in organic electronics. nih.govnih.gov Their structure often imparts high thermal and oxidative stability. researchgate.net The luminescence of quinoline compounds, particularly in the blue region of the spectrum, is an attractive feature for the development of full-color displays and solid-state lighting. researchgate.net While specific research on 2-Chloroquinoline-7-carbonitrile in OLEDs is not widely documented, the general properties of the quinoline scaffold suggest its potential as a building block for designing new electron-transport or emissive materials. researchgate.netnih.govnih.gov
Photovoltaic Cells and Dye-Sensitized Solar Cells
In the field of third-generation photovoltaics, quinoline derivatives have garnered significant attention, particularly for use in Dye-Sensitized Solar Cells (DSSCs) and polymer solar cells. nih.govnih.gov They can be incorporated into the architecture of organic solar cells or used to create metal-free organic dyes (sensitizers) that are crucial for the functioning of DSSCs. nih.govmdpi.com
Theoretical and experimental studies have been conducted on various quinoline-based dyes. For instance, computational studies using density functional theory (DFT) have been employed to design and propose new quinoline-derivative dyes with optimal electronic properties for use in DSSCs. researchgate.netunesp.brnih.gov Key parameters for an effective dye include the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO must be positioned above the conduction band of a semiconductor like titanium dioxide (TiO₂) to ensure efficient electron injection, while the HOMO must be below the redox potential of the electrolyte to allow for dye regeneration. researchgate.netunesp.br
| Quinoline Derivative Application in Photovoltaics | Key Findings | Reference |
| Theoretical Dye Design | DFT calculations proposed 27 new quinoline dyes; several showed promising electronic structures and high light-harvesting efficiency (>0.78) for DSSC applications. | researchgate.netunesp.br |
| Co-sensitization in DSSCs | Benzo[h]quinolin-10-ol derivatives used with N719 dye improved power conversion efficiency by up to 19%. | mdpi.com |
| Electrolyte Interaction | The interaction between quinoline additives and the I₂/I₃⁻ electrolyte significantly impacts the open-circuit voltage of the solar cell. | nih.gov |
| General Photovoltaic Use | Quinoline derivatives are versatile materials for both polymer solar cells and DSSCs due to their photoactive nature and tunable optoelectronic properties. | nih.govnih.gov |
Functional Polymers and Advanced Composite Materials
The application of quinoline derivatives extends to polymer chemistry. researchgate.net The ability to functionalize the quinoline ring allows for its incorporation into polymer backbones or as pendant groups, potentially creating materials with tailored electronic, optical, or thermal properties. However, specific research detailing the synthesis or application of functional polymers or advanced composites derived directly from this compound is not prominent in current literature.
Intermediates in Agrochemical and Dye Synthesis
The versatility of the chloroquinoline carbonitrile scaffold makes it a valuable intermediate in the synthesis of more complex molecules. The chloro- and nitrile- functional groups are reactive sites for a variety of chemical transformations.
Quinoline-3-carbonitrile and its derivatives are recognized as important precursors for molecules with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. ontosight.ainih.govresearchgate.net This makes them valuable starting materials in the design and synthesis of new agrochemicals. researchgate.netontosight.ai For example, new quinoline-3-carbonitrile derivatives have been synthesized and shown to possess broad-spectrum antibacterial activity, a desirable trait for agrochemical applications. nih.gov The 7-chloroquinoline (B30040) moiety, in particular, is a known pharmacophore in various biologically active agents. scielo.br
While the primary modern application of quinoline derivatives as dyes is in the high-technology field of DSSCs, they have historically been used in the broader dye industry. researchgate.netnih.gov The chromophoric and auxochromic properties of the quinoline system allow for the synthesis of colored compounds. This compound can serve as a precursor to such molecules through chemical modification of its reactive chloro and nitrile groups.
Catalysis and Ligand Design
While this compound is more commonly a substrate in reactions, the broader family of quinoline compounds plays a role in catalysis and ligand design. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to coordinate with metal centers, forming the basis for its use in designing ligands for transition metal catalysis.
A well-known example is the synthesis of 2,2'-biquinoline, a classic bidentate chelating ligand, which can be prepared from 2-chloroquinoline (B121035). wikipedia.org Such ligands are crucial in various catalytic processes. Furthermore, organocatalysis has been employed for the synthesis of complex quinoline derivatives, such as the use of pyrrolidine (B122466) to catalyze the reaction between 4-azido-7-chloroquinoline and β-ketoesters to form triazole-containing hybrids. scielo.br Although direct use of this compound as a catalyst or a primary ligand is not documented, its potential as a precursor for more elaborate ligand structures remains.
Specialty Chemicals and Fine Chemical Manufacturing
This compound and its isomers are considered fine or specialty chemicals. chemscene.comsigmaaldrich.com These are complex chemical substances produced in smaller quantities with high purity, serving as critical building blocks for high-value end products like pharmaceuticals and advanced materials. The presence of two distinct reactive sites—the chlorine atom at the C2 position and the nitrile group at the C7 position—makes this compound a versatile intermediate in multi-step organic synthesis.
Commercially, various isomers are available from suppliers of chemical building blocks, highlighting their role in research and development as well as in manufacturing. chemscene.comrdchemicals.comsigmaaldrich.comlookchem.com The synthesis of these compounds can be achieved through various methods, including the reaction of substituted anilines with reagents like diphosgene in a nitrile solvent. nih.govresearchgate.net The conversion of acetanilides using Vilsmeier's reagent is another established route to produce 2-chloroquinoline precursors. rsc.org The manufacturing of such fine chemicals increasingly utilizes advanced technologies like continuous flow reactors to enable safer and more scalable production. researchgate.net
| Related Chloroquinoline Carbonitrile Isomers in Commerce | CAS Number | Molecular Formula |
| 2-Chloroquinoline-3-carbonitrile (B1354263) | 95104-21-5 | C₁₀H₅ClN₂ |
| 2-Chloroquinoline-6-carbonitrile | 78060-54-5 | C₁₀H₅ClN₂ |
| 7-Chloroquinoline-2-carbonitrile | 65482-29-3 | C₁₀H₅ClN₂ |
| 7-Chloroquinoline-4-carbonitrile | 13337-75-2 | C₁₀H₅ClN₂ |
| 7-Bromo-2-chloroquinoline-3-carbonitrile | 892874-32-7 | C₁₀H₄BrClN₂ |
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Routes
The synthesis of 2-Chloroquinoline-7-carbonitrile is not widely documented, presenting an opportunity for the development of novel and efficient methodologies. Current strategies for similar compounds often rely on classical, multi-step approaches which can be inefficient. Future research is likely to focus on more streamlined and convergent synthetic pathways.
One promising approach involves the late-stage functionalization of a pre-formed quinoline (B57606) core. For instance, a plausible route could begin with 7-chloroquinoline (B30040), which can be prepared via established methods like the Skraup or Doebner-von Miller reaction. The subsequent challenge is the regioselective introduction of a chlorine atom at the 2-position, which can often be achieved using reagents like phosphorus oxychloride (POCl₃). The final introduction of the 7-carbonitrile group could be accomplished via palladium-catalyzed cyanation of a 7-haloquinoline precursor.
Alternatively, novel syntheses could be developed from functionalized anilines. A strategy starting with 2-vinylaniline (B1311222) derivatives reacting with diphosgene in a nitrile solvent has been shown to produce 2-chloroquinolines in a facile manner. rsc.org Adapting this method to a 2-vinylaniline bearing a cyano-group at the appropriate position could provide a direct route to the target scaffold. Another modern approach is the electrocatalytic [4+2] cycloaddition between anilines and olefins, which offers a metal-free method to construct the fused quinoline framework. acs.org
A potential synthetic pathway could also involve the functionalization of 7-chloroquinolines using mixed lithium-magnesium reagents, which allows for the introduction of various electrophiles under mild conditions. durham.ac.uk While not a direct route to the nitrile, this demonstrates the feasibility of functionalizing the 7-substituted quinoline ring.
Exploration of Unprecedented Reactivity Patterns
The dual functionality of this compound paves the way for exploring unique reactivity. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a reaction enhanced by the electron-withdrawing nature of the nitrogen atom in the quinoline ring. This allows for the introduction of a wide array of substituents, including alkoxy, amino, and thioether groups. The reactivity of this position is well-established for other 2-chloroquinolines, which readily react with various nucleophiles. rsc.org
The 7-carbonitrile group offers a different set of reactive possibilities. It can undergo:
Hydrolysis to form 2-chloroquinoline-7-carboxylic acid or the corresponding amide.
Reduction to yield (2-chloroquinolin-7-yl)methanamine, a valuable building block.
Cycloaddition reactions , for instance with azides to form tetrazole derivatives. The reaction of the isomeric 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine (B178648) hydrate (B1144303) to form a pyrazolo[3,4-b]quinolin-3-amine has been demonstrated, suggesting similar possibilities for the 7-cyano isomer. rsc.org
Green and Sustainable Chemistry Innovations for its Production and Transformations
Future efforts in synthesizing and transforming this compound will undoubtedly be guided by the principles of green chemistry. Conventional methods for quinoline synthesis often require harsh conditions, toxic reagents, and significant solvent waste. nih.gov
Innovations are expected in the following areas:
Catalysis: Development of metal-free catalytic systems or the use of abundant, non-toxic metal catalysts (e.g., iron or copper) to replace precious metals like palladium in cross-coupling and cyanation reactions.
Alternative Energy Sources: The use of microwave irradiation and ultrasound has been shown to accelerate reactions and improve yields in the synthesis of related quinoline structures, often under solvent-free conditions. researchgate.net These techniques could be applied to both the core synthesis and subsequent functionalization steps.
Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is a key goal. One-pot, three-component reactions for related heterocycles have been successfully carried out in water, demonstrating the potential for aqueous synthesis. researchgate.net
Atom Economy: Designing synthetic routes, such as cycloadditions, that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.org
For example, a green protocol for synthesizing quinoline-based chromenes has been demonstrated using morpholine (B109124) as a catalyst in water, avoiding volatile organic solvents. researchgate.net Applying such principles to the production of this compound would significantly reduce its environmental footprint.
Advanced Applications in Emerging Technologies (non-biological)
While quinoline derivatives are famous for their biological activity, the unique electronic properties of the this compound scaffold make it a prime candidate for non-biological applications in materials science and emerging technologies.
Organic Electronics: Quinoline derivatives are gaining popularity in third-generation photovoltaics and are recognized as excellent materials for organic light-emitting diodes (OLEDs) and transistors. nih.gov The quinoline ring is electron-deficient, and when combined with electron-rich groups, it can form donor-acceptor molecules with high thermal stability and carrier mobility. google.com Patents have described the use of quinoline derivatives as host materials in phosphorescent OLEDs, particularly for emitting layers. google.comgoogle.com this compound could serve as a key building block for:
OLED Emitters: By reacting the 2-chloro position with an electron-donating moiety, novel donor-acceptor chromophores could be synthesized for use in OLED emissive layers.
Host Materials: The rigid, electron-deficient scaffold could be incorporated into larger molecules designed as hosts for phosphorescent guest emitters in OLEDs. google.com
Advanced Functional Materials: The presence of the nitrile group makes the molecule an interesting component for crystal engineering. Cyanoquinolines have been explored for their ability to form halogen-bonded cocrystals, where the nitrile nitrogen acts as a halogen bond acceptor. acs.org This allows for the rational design of supramolecular architectures with tailored solid-state properties, potentially leading to new materials with unique optical or electronic characteristics.
Chemical Sensing: The fluorescence of some quinoline systems is known to be sensitive to the presence of metal ions. thermofisher.com While not yet demonstrated for this specific isomer, it is plausible that derivatives of this compound could be developed as fluorescent chemosensors for environmental or industrial monitoring.
Challenges in Scalable Synthesis and Industrial Implementation
Despite its potential, the transition of this compound from a laboratory-scale chemical to an industrially produced building block faces several challenges:
Regioselectivity: Controlling the position of substitution on the quinoline ring can be difficult. For example, chlorination of the quinoline core can lead to mixtures of isomers, requiring costly and complex purification procedures.
Harsh Reagents: Many classical methods for chlorination (e.g., POCl₃) and cyanation (e.g., metal cyanides) involve toxic and hazardous reagents, which are undesirable for large-scale industrial processes.
Catalyst Cost and Recovery: Palladium-catalyzed reactions, while efficient, rely on an expensive and precious metal. The cost of the catalyst and the need for its efficient recovery and recycling are significant hurdles for industrial implementation.
Purification: The separation of the final product from starting materials, by-products, and catalyst residues can be challenging and resource-intensive, particularly on a large scale.
Addressing these challenges will require significant process optimization, the development of more efficient catalytic systems, and potentially the design of continuous flow processes, which can offer better control and safety for hazardous reactions. durham.ac.uk
Opportunities for Interdisciplinary Research Beyond Prohibited Areas
The full potential of this compound can only be unlocked through interdisciplinary collaboration. The molecule sits (B43327) at the intersection of synthetic chemistry, materials science, and physics.
Chemistry and Materials Science: Synthetic chemists can create a library of derivatives by functionalizing the 2- and 7-positions. These new compounds can then be investigated by materials scientists for their utility in organic electronics. nih.gov This collaboration could focus on tuning the electronic properties (e.g., HOMO/LUMO levels) by altering the substituents to optimize performance in OLEDs or organic solar cells. nih.gov
Crystal Engineering: Collaboration between synthetic chemists and crystallographers could explore the creation of novel co-crystals and supramolecular assemblies. acs.org By systematically studying how the molecule interacts with other components, new functional materials with designed properties like conductivity or non-linear optical activity could be discovered.
Computational Chemistry: Theoretical chemists can play a crucial role by modeling the electronic and photophysical properties of potential derivatives before they are synthesized. This computational screening can help prioritize synthetic targets and accelerate the discovery of materials with desired characteristics for applications in transistors or as OLED host materials. google.com
By bridging these fields, researchers can move beyond the traditional applications of quinolines and establish this compound as a valuable platform for developing next-generation technologies.
Q & A
Basic: What are the critical steps for synthesizing 2-Chloroquinoline-7-carbonitrile with high purity?
Answer:
The synthesis typically involves functionalization of the quinoline core. Key steps include:
- Chlorination : Selective introduction of chlorine at the 2-position via electrophilic substitution, using reagents like POCl₃ or SOCl₂ under anhydrous conditions .
- Cyanation : Incorporation of the nitrile group at the 7-position via cross-coupling reactions (e.g., Pd-catalyzed cyanation) or nucleophilic substitution with cyanide sources (e.g., CuCN) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Basic: How should researchers characterize this compound to confirm structural identity?
Answer:
A multi-technique approach is essential:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular ion [M+H]⁺ and isotopic chlorine pattern .
- Elemental Analysis : Match experimental and theoretical C, H, N, Cl percentages within ±0.3% .
Advanced: How can conflicting spectroscopic data for novel this compound derivatives be resolved?
Answer:
Discrepancies often arise from tautomerism, solvate formation, or impurities. Mitigation strategies include:
- Variable-Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting or coalescence at elevated temperatures .
- X-ray Crystallography : Resolve ambiguous structures by determining bond lengths/angles (e.g., nitrile vs. isonitrile configurations) .
- Control Experiments : Repeat synthesis under rigorously anhydrous conditions to exclude hydrolysis artifacts .
Advanced: What experimental design principles apply when studying this compound’s biological activity?
Answer:
- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values in cytotoxicity assays (e.g., MTT or resazurin-based) .
- Negative Controls : Include parent quinoline (without substituents) to isolate the impact of Cl and CN groups .
- Metabolic Stability : Assess hepatic clearance using microsomal incubation (human/rat liver microsomes, NADPH cofactor) with LC-MS quantification .
Advanced: How can computational modeling guide the optimization of this compound derivatives?
Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or receptors). Prioritize derivatives with improved hydrophobic interactions from the chloroquinoline core .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further functionalization .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and blood-brain barrier penetration .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Perform reactions in a fume hood; nitrile hydrolysis may release HCN under acidic conditions .
- Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal in halogenated waste containers .
Advanced: How can researchers address low yields in the cyanation step of this compound synthesis?
Answer:
Common issues and solutions:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and ligands (e.g., Xantphos) to enhance turnover .
- Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and improve reaction kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by 20–30% via controlled dielectric heating .
Advanced: What strategies validate the mechanism of action of this compound in antimicrobial studies?
Answer:
- Target Inhibition Assays : Measure enzyme activity (e.g., dihydrofolate reductase) in bacterial lysates treated with the compound .
- Resistance Studies : Serial passage of microbes under sublethal doses to identify mutations (via whole-genome sequencing) linked to resistance .
- Fluorescence Microscopy : Use probes like SYTOX Green to assess membrane integrity in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
